N-Desmethyl Topotecan

Description

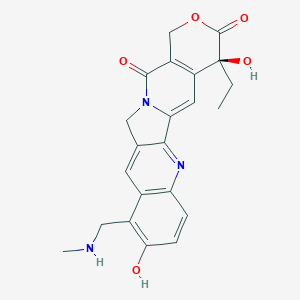

Structure

3D Structure

Properties

IUPAC Name |

(19S)-19-ethyl-7,19-dihydroxy-8-(methylaminomethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O5/c1-3-22(29)15-7-17-19-11(9-25(17)20(27)14(15)10-30-21(22)28)6-12-13(8-23-2)18(26)5-4-16(12)24-19/h4-7,23,26,29H,3,8-10H2,1-2H3/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWUJOGCYOWLZFL-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CNC)O)N=C4C3=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CNC)O)N=C4C3=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40433015 | |

| Record name | N-Desmethyl Topotecan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190710-79-3 | |

| Record name | N-Desmethyl topotecan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0190710793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Desmethyl Topotecan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-DESMETHYL TOPOTECAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1H911D604G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-Desmethyl Topotecan: A Technical Guide to its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Desmethyl Topotecan is the principal active metabolite of Topotecan, a semi-synthetic analog of the natural alkaloid camptothecin, which is a cornerstone in the treatment of various malignancies, including ovarian and small-cell lung cancers.[1][2] As a cytotoxic agent, the therapeutic efficacy of Topotecan, and by extension this compound, is attributed to its role as a potent inhibitor of Topoisomerase I, a critical nuclear enzyme involved in DNA replication and repair.[1][3] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, based on the well-established pharmacology of its parent compound, Topotecan. The guide will delve into the molecular interactions, cellular consequences, and relevant preclinical and clinical data, presented in a format tailored for researchers and drug development professionals.

Topotecan undergoes hepatic N-demethylation to form this compound.[1][4] Both Topotecan and its N-desmethyl metabolite exist in a pH-dependent equilibrium between an active lactone form and an inactive open-ring carboxylate form.[5][6] The closed lactone ring is essential for the molecule's ability to inhibit Topoisomerase I.[6][7]

Core Mechanism of Action: Topoisomerase I Inhibition

The fundamental mechanism of action of this compound is presumed to be identical to that of Topotecan, which is the inhibition of DNA Topoisomerase I.[1][2] Topoisomerase I relieves torsional strain in the DNA double helix during replication, transcription, and repair by inducing transient single-strand breaks.[1]

The process unfolds in the following steps:

-

Formation of the Cleavable Complex: Topoisomerase I covalently binds to the DNA, creating a single-strand nick. This transient intermediate is known as the "cleavable complex."

-

Intercalation and Stabilization: The active lactone form of this compound intercalates at the DNA-Topoisomerase I interface, stabilizing the cleavable complex.[6] This action prevents the re-ligation of the single-strand break.

-

Collision with Replication Fork: The stabilized ternary complex of this compound, DNA, and Topoisomerase I interferes with the progression of the DNA replication fork during the S-phase of the cell cycle.

-

Generation of Double-Strand Breaks: The collision of the replication fork with the trapped cleavable complex leads to the conversion of the single-strand break into a lethal, irreversible double-strand DNA break.

-

Induction of Apoptosis: The accumulation of these double-strand breaks triggers a cascade of cellular events, including cell cycle arrest and ultimately, programmed cell death (apoptosis).[8]

Signaling Pathway of Topoisomerase I Inhibition

The following diagram illustrates the key steps in the mechanism of action of camptothecin derivatives like this compound.

Quantitative Data on In Vitro Activity of Topotecan

While specific quantitative data for this compound is limited in publicly available literature, the following tables summarize the in vitro activity of the parent compound, Topotecan, against various human tumor cell lines. This data provides a benchmark for the expected potency of its active metabolite.

Table 1: In Vitro Cytotoxicity of Topotecan in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 | Reference |

| MCF-7 Luc | Breast Cancer | 13 nM (cell-free) | [9] |

| DU-145 Luc | Prostate Cancer | 2 nM (cell-free) | [9] |

Table 2: In Vitro Response of Freshly Explanted Human Tumors to Topotecan

| Tumor Type | Exposure | Concentration | Response Rate (%) | Reference |

| Colorectal | Continuous | 0.1 µg/mL | 27 | [10] |

| Breast | Continuous | 0.1 µg/mL | 25 | [10] |

| Non-Small-Cell Lung | Continuous | 0.1 µg/mL | 32 | [10] |

| Ovarian | Continuous | 0.1 µg/mL | 39 | [10] |

| Renal Cell | Continuous | 0.1 µg/mL | 83 | [10] |

Experimental Protocols

Topoisomerase I Inhibition Assay (In Vitro)

This assay is fundamental to determining the direct inhibitory activity of a compound on the Topoisomerase I enzyme.

Objective: To quantify the concentration of this compound required to inhibit 50% of Topoisomerase I activity (IC50).

Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing supercoiled plasmid DNA, purified human Topoisomerase I, and reaction buffer.

-

Compound Addition: Varying concentrations of this compound are added to the reaction mixtures. A control with no inhibitor is also prepared.

-

Incubation: The mixtures are incubated at 37°C to allow the enzymatic reaction to proceed.

-

Reaction Termination: The reaction is stopped by the addition of a stop solution (e.g., containing SDS and proteinase K).

-

Agarose Gel Electrophoresis: The DNA from the reaction mixtures is separated by agarose gel electrophoresis.

-

Visualization and Quantification: The DNA bands (supercoiled and relaxed) are visualized using a DNA stain (e.g., ethidium bromide) and quantified using densitometry. The percentage of supercoiled DNA converted to relaxed DNA is calculated for each inhibitor concentration.

-

IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based Cytotoxicity Assay

This assay measures the ability of a compound to kill cancer cells in culture.

Objective: To determine the concentration of this compound that reduces the viability of a cancer cell population by 50% (IC50).

Methodology:

-

Cell Seeding: Cancer cells of a specific type are seeded into 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with a range of concentrations of this compound. Control wells with vehicle only are included.

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow the compound to exert its effect.

-

Viability Assessment: Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo assay.[11]

-

Data Analysis: The absorbance or fluorescence readings are used to calculate the percentage of cell viability relative to the control.

-

IC50 Calculation: The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.

Experimental Workflow Visualization

The following diagram provides a logical workflow for the preclinical evaluation of a Topoisomerase I inhibitor like this compound.

Conclusion

This compound, as the primary active metabolite of Topotecan, is presumed to exert its anticancer effects through the well-characterized mechanism of Topoisomerase I inhibition. By stabilizing the DNA-Topoisomerase I cleavable complex, it induces lethal double-strand DNA breaks, leading to apoptotic cell death in rapidly dividing cancer cells. While direct quantitative data on the inhibitory potency of this compound is not extensively available, the wealth of information on its parent compound, Topotecan, provides a strong foundation for understanding its mechanism of action. Further research specifically characterizing the enzymatic and cellular activity of this compound would be invaluable for a more complete understanding of its contribution to the overall clinical efficacy of Topotecan.

References

- 1. cancercareontario.ca [cancercareontario.ca]

- 2. youtube.com [youtube.com]

- 3. Topoisomerase I inhibition with topotecan: pharmacologic and clinical issues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of plasma topotecan and its metabolite this compound as both lactone and total form by reversed-phase liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scialert.net [scialert.net]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Pharmacokinetics and pharmacodynamics of topotecan administered daily for 5 days every 3 weeks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. selleckchem.com [selleckchem.com]

- 10. Activity of topotecan, a new topoisomerase I inhibitor, against human tumor colony-forming units in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. FK228 potentiates topotecan activity against small cell lung cancer cells via induction of SLFN11 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of N-Desmethyl Topotecan

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Desmethyl Topotecan, the primary active metabolite of the anticancer drug Topotecan, is a crucial compound in pharmacological and drug metabolism studies. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. It includes a plausible synthetic protocol based on established methods for analogous compounds, detailed experimental procedures for its analytical characterization, and a summary of quantitative data in structured tables. Visual diagrams generated using the DOT language are provided to illustrate key processes and relationships.

Introduction

Topotecan is a semi-synthetic analog of camptothecin, a natural alkaloid, and functions as a topoisomerase I inhibitor, a mechanism crucial to its anticancer activity. In vivo, Topotecan is metabolized to this compound, which also exhibits significant antitumor properties. A thorough understanding of the synthesis and physicochemical properties of this compound is therefore essential for preclinical and clinical research, including pharmacokinetic and pharmacodynamic modeling, and for the development of new drug delivery systems. This guide aims to provide researchers and drug development professionals with a detailed resource for the synthesis and characterization of this important metabolite.

Synthesis of this compound

The synthesis of this compound can be achieved through a Mannich reaction involving 10-hydroxycamptothecin, formaldehyde, and methylamine. This approach is analogous to the synthesis of Topotecan and other N-substituted aminomethyl derivatives of camptothecin.[1][2][3]

Proposed Synthetic Scheme

The overall synthetic workflow can be visualized as a two-step process starting from the readily available Camptothecin.

Experimental Protocol

Step 1: Synthesis of 10-Hydroxycamptothecin

10-Hydroxycamptothecin is a key intermediate and can be synthesized from Camptothecin through various reported oxidation methods.

Step 2: Synthesis of this compound (Mannich Reaction)

-

In a reaction vessel, suspend 10-hydroxycamptothecin in a suitable solvent such as a mixture of dichloromethane and isopropanol.

-

Add an aqueous solution of formaldehyde (e.g., 37% in water) and an aqueous solution of methylamine (e.g., 40% in water) to the suspension.

-

The reaction mixture is stirred at room temperature for a specified period (typically several hours to overnight) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, the product can be isolated by filtration.

-

The crude product is then purified by recrystallization from a suitable solvent system to yield this compound.

Characterization of this compound

The structural confirmation and purity assessment of synthesized this compound are critical. The primary analytical techniques employed for its characterization include High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for the purification and quantification of this compound. Several methods have been developed for its analysis in various matrices.[4][5]

Table 1: HPLC Parameters for this compound Analysis

| Parameter | Method 1[4] | Method 2[5] |

| Column | Agilent SB-C(18) reversed-phase | Zorbax SB-C18 |

| Mobile Phase | Methanol-aqueous buffer (27:73, v/v) (75 mM potassium phosphate and 0.2% triethylamine, pH 6.5) | Acetonitrile-ammonium acetate mixture |

| Flow Rate | 0.8 mL/min | Not Specified |

| Detection | Fluorescence (Excitation: 376 nm, Emission: 530 nm) | Fluorescence (Excitation: 380 nm, Emission: 527 nm) |

| Column Temp. | 50 °C | Not Specified |

| Injection Vol. | 100 µL | Not Specified |

| Linear Range | 0.10 to 8.0 ng/mL | Not Specified |

Mass Spectrometry (MS)

Mass spectrometry is employed for the confirmation of the molecular weight and fragmentation pattern of this compound.

Table 2: Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₂₂H₂₁N₃O₅ | [6] |

| Molecular Weight | 407.4 g/mol | [6] |

| Monoisotopic Mass | 407.14812078 Da | [6] |

| Ionization Mode | Electrospray Ionization (ESI) - Positive | [7][8] |

The logical relationship between the analytical techniques used for characterization is depicted in the following diagram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the definitive structural elucidation of this compound. While detailed spectral assignments are not widely published, ¹H NMR and ¹³C NMR would be used to confirm the presence of the methylamino group and the overall camptothecin scaffold.

Signaling Pathway

This compound, like its parent compound Topotecan, exerts its cytotoxic effects by inhibiting Topoisomerase I, an enzyme essential for DNA replication and repair.

The binding of this compound to the Topoisomerase I-DNA complex prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks. When the DNA replication machinery encounters these stabilized complexes, it results in the formation of lethal double-strand breaks, ultimately triggering apoptosis and cell death.

Conclusion

This technical guide provides a foundational resource for the synthesis and characterization of this compound. The outlined synthetic approach, based on the well-established Mannich reaction, offers a viable route for its preparation. The detailed characterization methodologies, including HPLC and mass spectrometry, are essential for ensuring the purity and confirming the identity of the synthesized compound. The provided diagrams offer a clear visualization of the synthesis workflow, analytical logic, and mechanism of action, aiding in a comprehensive understanding of this significant Topotecan metabolite. Further research to delineate the complete NMR spectral data would be a valuable addition to the scientific literature.

References

- 1. asu.elsevierpure.com [asu.elsevierpure.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of water-soluble (aminoalkyl)camptothecin analogs: inhibition of topoisomerase I and antitumor activity | Semantic Scholar [semanticscholar.org]

- 4. Determination of plasma topotecan and its metabolite this compound as both lactone and total form by reversed-phase liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantification of topotecan and its metabolite N-desmethyltopotecan in human plasma, urine and faeces by high-performance liquid chromatographic methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | C22H21N3O5 | CID 9931216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Topotecan | C23H23N3O5 | CID 60700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Isolation and structural confirmation of this compound, a metabolite of topotecan - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Desmethyl Topotecan: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Desmethyl Topotecan is the primary active metabolite of Topotecan, a semi-synthetic analog of the natural product camptothecin. Topotecan is a potent inhibitor of topoisomerase I and is utilized as a chemotherapeutic agent in the treatment of various cancers.[1] Understanding the chemical and biological properties of this compound is crucial for a comprehensive grasp of Topotecan's pharmacology, metabolism, and overall therapeutic efficacy. This technical guide provides an in-depth overview of the core chemical properties, mechanism of action, and relevant experimental protocols for this compound.

Chemical Properties

This compound shares the core quinoline-based pentacyclic ring structure of camptothecin. The key structural difference from its parent compound, Topotecan, is the absence of a methyl group on the nitrogen atom of the aminomethyl side chain at the C9 position.

Table 1: Core Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₂₂H₂₁N₃O₅ | [2] |

| Molecular Weight | 407.42 g/mol | [2] |

| CAS Number | 190710-79-3 | |

| Melting Point | >138°C (decomposition) | |

| pKa (predicted) | 11.27 ± 0.20 | |

| Solubility | Soluble in DMSO and Methanol. | |

| Appearance | Yellow to Dark Yellow Solid |

Mechanism of Action: Topoisomerase I Inhibition

This compound, like its parent compound, exerts its cytotoxic effects by inhibiting the nuclear enzyme DNA topoisomerase I.[3] Topoisomerase I plays a critical role in DNA replication and transcription by relieving torsional strain in the DNA double helix. It achieves this by creating transient single-strand breaks, allowing the DNA to unwind, and then religating the break.

The mechanism of inhibition by this compound involves the stabilization of the covalent complex formed between topoisomerase I and DNA, known as the "cleavable complex".[1] By binding to this complex, this compound prevents the religation of the single-strand break. When a replication fork encounters this stabilized complex, it leads to the generation of a double-strand break in the DNA. Mammalian cells have limited capacity to repair these double-strand breaks, ultimately triggering apoptosis and cell death.[4]

References

- 1. US5244903A - Camptothecin analogs as potent inhibitors of topoisomerase I - Google Patents [patents.google.com]

- 2. Cytotoxic activity of topotecan in human tumour cell lines and primary cultures of human tumour cells from patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Topotecan | C23H23N3O5 | CID 60700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Activity of topotecan, a new topoisomerase I inhibitor, against human tumor colony-forming units in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Desmethyl Topotecan: An In-depth Technical Guide on Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of N-Desmethyl Topotecan, the primary active metabolite of the potent anti-neoplastic agent Topotecan. Due to the limited availability of direct quantitative data for this compound, this guide leverages the extensive information available for its parent compound, Topotecan, to infer and contextualize the physicochemical properties of its metabolite. Both compounds share a critical α-hydroxy lactone moiety in their E-ring, which is essential for their antitumor activity and is subject to a pH-dependent equilibrium.[1]

Executive Summary

This compound is a key metabolite of Topotecan, a topoisomerase I inhibitor used in cancer therapy.[2][3] Like its parent compound, this compound's therapeutic efficacy is dependent on the stability of its closed lactone ring. This guide summarizes the known solubility and stability characteristics of both Topotecan and its N-desmethylated metabolite, providing detailed experimental protocols and visualizations to aid researchers in the handling and analysis of these compounds. While quantitative data for this compound is sparse, its solubility in organic solvents like methanol and DMSO has been noted.[4] The stability profile is expected to be comparable to Topotecan, with a significant dependency on pH.

Solubility

A comprehensive understanding of solubility is critical for the formulation and in vitro testing of this compound. While specific quantitative solubility data for this compound is not widely available in the public domain, the solubility of its parent compound, Topotecan, provides a valuable reference point.

This compound Solubility

Qualitative data indicates that this compound is soluble in methanol and Dimethyl Sulfoxide (DMSO).[4]

Topotecan Solubility Data

The following table summarizes the solubility of Topotecan hydrochloride in various solvents. This data can serve as a useful guide for researchers working with this compound, though empirical determination for the metabolite is recommended.

| Solvent System | Concentration | Reference |

| DMSO | ~10 mg/mL | [5] |

| DMSO | 91 mg/mL (198.72 mM) | [6] |

| Water | Soluble up to 1 mg/mL | [7] |

| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [5] |

| Aqueous Buffers | Sparingly soluble | [5] |

Note: For maximum solubility in aqueous buffers, it is recommended to first dissolve Topotecan (and likely this compound) in DMSO and then dilute with the aqueous buffer of choice.[5]

Stability

The stability of this compound, like Topotecan, is paramount for its biological activity and is primarily influenced by pH. Both compounds undergo a reversible, pH-dependent hydrolysis of the active lactone ring to an inactive open-ring carboxylate form.[1][2]

pH-Dependent Stability

The equilibrium between the active lactone and inactive carboxylate forms is crucial. Acidic conditions (pH below 4.0) favor the closed-lactone form, which is essential for the inhibition of topoisomerase I.[8][9] At physiological pH (around 7.4), the equilibrium shifts towards the inactive open-ring form.[8][10]

Stability in Different Media and Conditions

While specific stability data for this compound is limited, studies on Topotecan provide valuable insights.

| Condition | Concentration(s) | Solvent/Solution | Temperature | Stability | Reference |

| Solid State | Not specified | Solid | -20°C | ≥ 4 years | [9] |

| Aqueous Solution | 20 µg/mL and 200 µg/mL | Aqueous Solution | 5±3°C | Up to 12 months | [9] |

| Aqueous Solution | 20 µg/mL and 200 µg/mL | Aqueous Solution | -20±5°C | Up to 12 months | [9] |

| Infusion Solution | 0.025 mg/mL and 0.05 mg/mL | 5% Dextrose or 0.9% NaCl in PVC, polyolefin bags, or glass bottles | Room Temperature | Up to 24 hours | |

| Infusion Solution | 0.025 mg/mL and 0.05 mg/mL | 5% Dextrose or 0.9% NaCl in PVC, polyolefin bags, or glass bottles | 5°C | Up to 7 days | |

| Diluted Infusion Solutions | 0.025 mg/mL, 0.1 mg/mL, 0.5 mg/mL | 0.9% Sodium Chloride or 5% Glucose in non-PVC and polyolefin bags | Refrigerated or Room Temperature | Up to 30 days (non-PVC) and 84 days (polyolefin) | [11] |

| Plasma | Not specified | Plasma | Not specified | Unstable, requires immediate protein precipitation with cold methanol | [8][12] |

| Methanol Extract of Plasma | Not specified | Methanol | -70°C | Lactone forms stable for at least 15 months | [12] |

Note: Forced degradation studies on Topotecan have shown its susceptibility to hydrolysis, oxidation, light, and thermal stress.[9]

Experimental Protocols

Detailed methodologies are essential for obtaining reliable and reproducible data. The following protocols are based on established methods for Topotecan and can be adapted for this compound.

Protocol for Determining Equilibrium Solubility

This protocol outlines a method for determining the equilibrium solubility of a compound in a given solvent.

Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a defined temperature.

Materials:

-

This compound

-

Selected solvent(s) (e.g., water, PBS, DMSO)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

Validated analytical method (e.g., HPLC-UV)

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent.

-

Tightly cap the vial and place it in a shaking incubator at a constant temperature (e.g., 25°C or 37°C).

-

Equilibrate the suspension for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the suspension to pellet the excess solid.

-

Carefully withdraw a known volume of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method.

Protocol for Assessing pH-Dependent Stability

This protocol describes a method to evaluate the stability of this compound at different pH values over time.

Objective: To determine the rate of degradation of this compound in aqueous solutions at various pH levels.

Materials:

-

This compound stock solution (in a suitable solvent like DMSO)

-

A series of aqueous buffers with a range of pH values (e.g., pH 2, 4, 7.4, 9)

-

Vials with screw caps

-

Temperature-controlled incubator

-

Validated stability-indicating HPLC method

Procedure:

-

Prepare solutions of this compound at a known concentration in each of the different pH buffers.

-

Dispense aliquots of each solution into separate vials.

-

At time zero (t=0), immediately analyze an aliquot from each pH solution to determine the initial concentration.

-

Store the remaining vials at a constant temperature (e.g., 25°C or 37°C), protected from light.

-

At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each pH solution.

-

Analyze the samples using the validated HPLC method to quantify the remaining concentration of the intact this compound.

-

Plot the percentage of the remaining compound against time for each pH to determine the degradation kinetics.

Forced Degradation Study Protocol

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance.

Objective: To investigate the degradation of this compound under various stress conditions.

Stress Conditions:

-

Acidic Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).

-

Basic Hydrolysis: 0.1 M NaOH at room temperature.

-

Oxidative Degradation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: Dry heat (e.g., 80°C).

-

Photodegradation: Exposure to UV and visible light as per ICH guidelines.

Procedure:

-

Prepare solutions of this compound in a suitable solvent.

-

Expose the solutions to the different stress conditions for a defined period.

-

At appropriate time points, withdraw samples and neutralize them if necessary (for acidic and basic conditions).

-

Analyze the stressed samples using a validated stability-indicating HPLC method with a photodiode array (PDA) detector to separate the parent drug from any degradation products.

-

Characterize the degradation products using techniques like mass spectrometry (MS).

Visualization

Diagrams are provided to illustrate key concepts related to the mechanism of action and experimental workflows.

Mechanism of Action of Topotecan and this compound

Both Topotecan and its active metabolite, this compound, act as inhibitors of topoisomerase I, a nuclear enzyme that relieves torsional strain in DNA during replication and transcription.[13][14][15] The binding of the drug to the topoisomerase I-DNA complex prevents the re-ligation of the single-strand breaks induced by the enzyme.[13][15] This leads to the accumulation of these ternary complexes, which, upon collision with the replication fork, result in the formation of irreversible double-strand DNA breaks, ultimately triggering apoptosis.[13][15][16]

Caption: Mechanism of action of Topotecan and this compound.

Experimental Workflow for Stability Analysis

The following diagram illustrates a typical workflow for conducting a stability study of this compound.

Caption: Experimental workflow for stability analysis.

pH-Dependent Equilibrium

The chemical equilibrium between the active lactone form and the inactive carboxylate form is central to the stability of Topotecan and this compound.

Caption: pH-dependent equilibrium of the lactone and carboxylate forms.

References

- 1. This compound|High-Purity Reference Standard [benchchem.com]

- 2. scialert.net [scialert.net]

- 3. Isolation and structural confirmation of this compound, a metabolite of topotecan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. allmpus.com [allmpus.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Topotecan | C23H23N3O5 | CID 60700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Clinical pharmacokinetics of topotecan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. Physicochemical stability of Topotecan Accord after dilution with 0.9% sodium chloride or 5% glucose solution in polyolefine and non-PVC bags - GaBIJ [gabi-journal.net]

- 12. Quantification of topotecan and its metabolite N-desmethyltopotecan in human plasma, urine and faeces by high-performance liquid chromatographic methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. drugs.com [drugs.com]

- 14. m.youtube.com [m.youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

N-Desmethyl Topotecan: A Technical Overview of Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Desmethyl Topotecan is the primary metabolite of Topotecan, a semi-synthetic analog of camptothecin, which is a potent inhibitor of topoisomerase I. Topotecan is an established chemotherapeutic agent used in the treatment of various cancers.[1][2] The biological activity of this compound is of significant interest for understanding the overall pharmacological profile of Topotecan, including its efficacy and potential toxicity. This technical guide provides a comprehensive overview of the known biological activity of this compound, with a focus on its mechanism of action, available quantitative data, and relevant experimental protocols.

Mechanism of Action: Topoisomerase I Inhibition

The primary mechanism of action of this compound, like its parent compound Topotecan, is the inhibition of DNA topoisomerase I.[3][4] Topoisomerase I is a nuclear enzyme crucial for relieving torsional strain in DNA during replication and transcription by inducing transient single-strand breaks.

The camptothecin class of drugs, including Topotecan and its metabolites, function by stabilizing the covalent complex formed between topoisomerase I and DNA. This stabilization prevents the re-ligation of the single-strand break, leading to an accumulation of these "cleavable complexes." When the advancing replication fork collides with these stalled complexes, irreversible double-strand DNA breaks occur, ultimately triggering cell cycle arrest and apoptosis (programmed cell death).[4]

It is important to note that the biological activity of both Topotecan and this compound is dependent on the presence of a closed lactone ring. Under physiological pH, this lactone ring can reversibly hydrolyze to an inactive open-ring carboxylate form.[1]

Signaling Pathway of Topoisomerase I Inhibition

Caption: Mechanism of Topoisomerase I Inhibition by this compound.

Quantitative Biological Activity

For reference and to provide a baseline for future comparative studies, the following tables summarize the reported cytotoxic activity of the parent compound, Topotecan , against various human cancer cell lines.

Cytotoxicity of Topotecan in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Assay |

| A2780 | Ovarian Cancer | 0.022 | 96 hours | MTT |

| SK-OV-3 | Ovarian Cancer | 0.044 | Not Specified | MTT |

| U251 | Glioblastoma | 2.73 | 24 hours | Not Specified |

| U87 | Glioblastoma | 2.95 | 24 hours | Not Specified |

| HT-29 | Colon Carcinoma | 0.033 | Not Specified | Colony Formation |

Note: The data presented above for Topotecan is compiled from various sources and may have been generated under different experimental conditions. A direct comparison of these values may not be appropriate.

Experimental Protocols

To facilitate further research and enable direct comparative studies, detailed methodologies for key experiments are provided below.

Topoisomerase I DNA Cleavage Assay

This assay is fundamental for determining the inhibitory activity of compounds on topoisomerase I.

Objective: To measure the ability of this compound to stabilize the topoisomerase I-DNA cleavable complex.

Materials:

-

Purified human topoisomerase I enzyme

-

Supercoiled plasmid DNA (e.g., pBR322)

-

This compound and Topotecan (as a positive control)

-

Reaction Buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl2, 0.1 mM EDTA, 15 µg/mL BSA)

-

Stop Solution (e.g., 1% SDS, 10 mM EDTA, 0.25% bromophenol blue, 50% glycerol)

-

Agarose gel (1%) containing ethidium bromide

-

Gel electrophoresis apparatus and power supply

-

UV transilluminator and imaging system

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, supercoiled plasmid DNA, and purified topoisomerase I enzyme.

-

Add varying concentrations of this compound or Topotecan to the reaction mixtures. Include a no-drug control.

-

Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding the stop solution.

-

Load the samples onto a 1% agarose gel containing ethidium bromide.

-

Perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).

-

Visualize the DNA bands under UV light and capture an image.

-

Quantify the amount of nicked and linear DNA, which represents the stabilized cleavable complexes.

Caption: Workflow for the Topoisomerase I DNA Cleavage Assay.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Objective: To determine the concentration of this compound that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

-

Human cancer cell line of interest (e.g., A2780 ovarian cancer cells)

-

Complete cell culture medium

-

This compound and Topotecan

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound and Topotecan in complete cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the drug solvent).

-

Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting the data and fitting it to a dose-response curve.

Caption: Workflow for the MTT Cytotoxicity Assay.

Conclusion and Future Directions

This compound is a biologically active metabolite of Topotecan that shares the same fundamental mechanism of action: the inhibition of topoisomerase I. While it is understood to contribute to the overall pharmacological profile of the parent drug, a significant gap exists in the public domain regarding its specific quantitative activity. Direct comparative studies determining the IC50 values for both topoisomerase I inhibition and cytotoxicity against a panel of cancer cell lines are crucial for a more complete understanding of its contribution to the therapeutic and toxic effects of Topotecan. The experimental protocols provided in this guide offer a framework for conducting such essential comparative analyses. Future research should focus on generating this quantitative data to better inform drug development and clinical pharmacology.

References

- 1. Activity of topotecan, a new topoisomerase I inhibitor, against human tumor colony-forming units in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical pharmacokinetics of topotecan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Clinical, pharmacokinetic and biological studies of topotecan - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Desmethyl Topotecan In Vitro Cytotoxicity Assays: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Desmethyl Topotecan is a known metabolite of Topotecan, a potent topoisomerase I inhibitor widely used in cancer therapy. While the cytotoxic effects of Topotecan are well-documented, comprehensive data on the in vitro cytotoxicity of this compound remains notably scarce in publicly available literature. This guide provides a detailed overview of the established in vitro cytotoxicity of Topotecan, which serves as a critical reference point for researchers investigating its metabolites. The methodologies and findings presented for Topotecan can be adapted for the study of this compound to address the current knowledge gap. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes relevant biological pathways and workflows.

Introduction to Topotecan and its Metabolite this compound

Topotecan is a semi-synthetic analog of camptothecin that exerts its anticancer effects by inhibiting DNA topoisomerase I. This enzyme is crucial for relieving torsional strain in DNA during replication and transcription. By stabilizing the covalent complex between topoisomerase I and DNA, Topotecan leads to the accumulation of single-strand breaks. These breaks are subsequently converted into lethal double-strand breaks during the S-phase of the cell cycle, ultimately triggering apoptosis.

This compound is a metabolite of Topotecan, formed via N-demethylation in the liver. While it has been identified and quantified in patient plasma, its specific contribution to the overall cytotoxic effect of Topotecan therapy is not well-characterized. Further in vitro studies are necessary to elucidate the cytotoxic potential of this compound.

Mechanism of Action: Topoisomerase I Inhibition

The primary mechanism of action for Topotecan, and presumably its active metabolites, is the inhibition of Topoisomerase I. This process disrupts the normal DNA replication and repair machinery, leading to cell cycle arrest and apoptosis.

In Vitro Cytotoxicity of Topotecan

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the IC50 values of Topotecan in a variety of human cancer cell lines. It is important to note that these values can vary depending on the specific assay conditions, such as exposure time and the metabolic state of the cells.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) |

| U251 | Glioblastoma | 2.73 ± 0.25 | 24 |

| U87 | Glioblastoma | 2.95 ± 0.23 | 24 |

| GSCs-U251 | Glioblastoma Stem Cells | 5.46 ± 0.41 | 24 |

| GSCs-U87 | Glioblastoma Stem Cells | 5.95 ± 0.24 | 24 |

| A2780 | Ovarian Cancer | 0.078 - 1.2 | 96 |

| SK-OV-3 | Ovarian Cancer | 0.044 | 48 |

| IMR-32 | Neuroblastoma | Not specified | Not specified |

| SK-N-BE(2) | Neuroblastoma | Not specified | Not specified |

| SK-N-DZ | Neuroblastoma | Not specified | Not specified |

| SH-SY-5Y | Neuroblastoma | Not specified | Not specified |

| SK-N-SH | Neuroblastoma | Not specified | Not specified |

| SK-N-AS | Neuroblastoma | Not specified | Not specified |

Experimental Protocols for In Vitro Cytotoxicity Assays

Standardized protocols are essential for obtaining reproducible and comparable cytotoxicity data. The following are detailed methodologies for commonly used in vitro assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Topotecan or this compound stock solution (dissolved in DMSO)

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare serial dilutions of the test compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%).

-

Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Add 20 µL of MTT reagent to each well.

-

Incubate for 2-4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium.

-

Add 150 µL of solubilization solution to each well.

-

Shake the plate for 15 minutes to dissolve the formazan crystals.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

-

Clonogenic Assay (Colony Formation Assay)

This assay assesses the ability of single cells to undergo unlimited division and form colonies, providing a measure of cytotoxicity based on reproductive cell death.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Topotecan or this compound stock solution

-

6-well or 12-well cell culture plates

-

Crystal Violet staining solution (0.5% w/v in methanol)

Procedure:

-

Cell Seeding:

-

Seed a low number of cells (e.g., 200-1000 cells/well) in multi-well plates.

-

Allow cells to attach overnight.

-

-

Drug Treatment:

-

Treat cells with various concentrations of the test compound for a defined period (e.g., 24 hours).

-

-

Colony Formation:

-

Remove the drug-containing medium, wash with PBS, and add fresh complete medium.

-

Incubate for 7-14 days, allowing colonies to form.

-

-

Staining and Quantification:

-

Wash the colonies with PBS.

-

Fix the colonies with methanol for 15 minutes.

-

Stain with Crystal Violet solution for 15-30 minutes.

-

Wash with water and allow to air dry.

-

Count the number of colonies (typically defined as containing >50 cells).

-

Calculate the plating efficiency and surviving fraction to determine the cytotoxic effect.

-

Signaling Pathways Implicated in Topotecan-Induced Cytotoxicity

Topotecan-induced DNA damage activates complex cellular signaling networks, primarily the p53 signaling pathway, which orchestrates cell cycle arrest and apoptosis.

Conclusion and Future Directions

Topotecan is a well-established anticancer agent with a clear mechanism of action and extensive characterization of its in vitro cytotoxicity. In contrast, its metabolite, this compound, remains largely unstudied in this regard. The experimental protocols and baseline data for Topotecan presented in this guide provide a robust framework for initiating comprehensive in vitro cytotoxicity assays of this compound.

Future research should focus on:

-

Determining the IC50 values of this compound in a broad panel of cancer cell lines.

-

Directly comparing the cytotoxic potency of this compound to its parent compound, Topotecan.

-

Investigating the impact of this compound on cell cycle progression and apoptosis.

-

Elucidating the specific signaling pathways modulated by this compound.

Such studies are crucial for a complete understanding of Topotecan's pharmacology and may reveal new therapeutic opportunities.

An In-Depth Technical Guide to N-Desmethyl Topotecan and its Role in Topoisomerase I Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Desmethyl Topotecan, the active metabolite of the well-established anticancer agent Topotecan, and its mechanism of action as a potent inhibitor of human DNA topoisomerase I. This document details the molecular interactions, cellular consequences, and methodologies for studying this class of compounds.

Executive Summary

Topotecan is a semi-synthetic analog of camptothecin that exerts its cytotoxic effects by inhibiting topoisomerase I, a critical enzyme involved in DNA replication and transcription. In vivo, Topotecan is metabolized to this compound, which has been demonstrated to be an active metabolite. Both compounds stabilize the covalent complex between topoisomerase I and DNA, leading to single-strand breaks that are converted into lethal double-strand breaks during the S-phase of the cell cycle, ultimately triggering apoptosis. While the antitumor activity of this compound is reported to be approximately equivalent to that of its parent compound, specific quantitative comparative data on its enzymatic inhibition and cytotoxicity are not extensively available in publicly accessible literature. This guide will provide a detailed account of the known mechanisms, relevant quantitative data for Topotecan as a benchmark, and comprehensive experimental protocols for the evaluation of topoisomerase I inhibitors.

Mechanism of Action: Topoisomerase I Inhibition

Human topoisomerase I (Top1) is a nuclear enzyme essential for relieving torsional strain in DNA that arises during replication and transcription. It functions by inducing transient single-strand breaks in the DNA backbone, allowing the DNA to unwind, followed by a re-ligation step.

Topotecan and its active metabolite, this compound, do not bind to the enzyme or DNA alone but rather to the transient Top1-DNA covalent complex. This binding event prevents the re-ligation of the single-strand break, effectively trapping the enzyme on the DNA. The accumulation of these "cleavable complexes" disrupts the normal progression of replication forks, leading to the generation of irreversible double-strand DNA breaks and the initiation of the apoptotic cascade.

dot

Caption: Mechanism of Topoisomerase I Inhibition.

Quantitative Data

While direct comparative IC50 values for this compound are not widely published, the following tables summarize the inhibitory and cytotoxic potency of the parent compound, Topotecan, which serves as a crucial reference point. The activity of this compound is generally understood to be in a similar range.

Topoisomerase I Enzymatic Inhibition of Topotecan

| Compound | Assay Type | Target | IC50 | Reference |

| Topotecan | Cell-free | Topoisomerase I | 2 nM | [1] |

Cytotoxic Activity of Topotecan in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 | Exposure Time | Assay | Reference |

| MCF-7 | Breast Cancer | 13 nM | - | Cell-free | [1] |

| DU-145 | Prostate Cancer | 2 nM | - | Cell-free | [1] |

| U251 | Glioblastoma | 2.73 ± 0.25 µM | 24 h | - | [2] |

| U87 | Glioblastoma | 2.95 ± 0.23 µM | 24 h | - | [2] |

| GSCs-U251 | Glioblastoma Stem Cells | 5.46 ± 0.41 µM | 24 h | - | [2] |

| GSCs-U87 | Glioblastoma Stem Cells | 5.95 ± 0.24 µM | 24 h | - | [2] |

| HT-29 | Colon Carcinoma | 33 nM | - | Colony-forming | [3] |

| SK-BR-3 | Breast Cancer | 26 nM | - | - | |

| SK-OV-3 | Ovarian Cancer | 44 nM | - | MTT | |

| DMS273 | Small Cell Lung Cancer | Sensitive (IC50 < 50 nM) | 72 h | CellTiter Glo | |

| DMS79 | Small Cell Lung Cancer | Sensitive (IC50 < 50 nM) | 72 h | CellTiter Glo | |

| H526 | Small Cell Lung Cancer | Sensitive (IC50 < 50 nM) | 72 h | CellTiter Glo | |

| H446 | Small Cell Lung Cancer | Sensitive (IC50 < 50 nM) | 72 h | CellTiter Glo | |

| H82 | Small Cell Lung Cancer | Insensitive (IC50 > 100 nM) | 72 h | CellTiter Glo | |

| H69 | Small Cell Lung Cancer | Insensitive (IC50 > 100 nM) | 72 h | CellTiter Glo | |

| H196 | Small Cell Lung Cancer | Insensitive (IC50 > 100 nM) | 72 h | CellTiter Glo |

Experimental Protocols

Topoisomerase I Relaxation Assay

This assay measures the conversion of supercoiled plasmid DNA to its relaxed form by topoisomerase I and the inhibition of this process by a test compound.

Materials:

-

Human Topoisomerase I

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topoisomerase I Assay Buffer (e.g., 200 mM Tris-HCl pH 7.5, 2 M NaCl, 2.5 mM EDTA, 50% glycerol)

-

Test compound (this compound) and vehicle control (e.g., DMSO)

-

Stop solution/loading dye (e.g., STEB: 40% sucrose, 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 0.5 mg/mL bromophenol blue)

-

Agarose

-

1x TAE or TBE buffer

-

Ethidium bromide or other DNA stain

-

UV transilluminator and imaging system

Procedure:

-

Prepare a reaction mixture containing 1x assay buffer, supercoiled DNA (e.g., 200-500 ng), and sterile water in a microcentrifuge tube.

-

Add the test compound at various concentrations to the reaction tubes. Include a vehicle-only control and a positive control inhibitor (e.g., Topotecan).

-

Initiate the reaction by adding a predetermined amount of human topoisomerase I (typically the amount required to fully relax the DNA under control conditions).

-

Incubate the reaction at 37°C for 30 minutes.

-

Terminate the reaction by adding the stop solution/loading dye.

-

Load the samples onto a 1% agarose gel in 1x TAE or TBE buffer.

-

Perform electrophoresis until the supercoiled and relaxed DNA forms are adequately separated (e.g., 2-3 hours at 5-10 V/cm).

-

Stain the gel with ethidium bromide, destain with water, and visualize the DNA bands under UV light.

-

Quantify the intensity of the supercoiled and relaxed DNA bands to determine the percentage of inhibition at each compound concentration and calculate the IC50 value.

Cell Viability (MTT) Assay for Cytotoxicity Determination

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability to determine the cytotoxic effects of a compound.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

Test compound (this compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

-

Prepare serial dilutions of the test compound in complete culture medium.

-

Remove the old medium from the wells and add the medium containing the various concentrations of the test compound. Include vehicle-only control wells.

-

Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Signaling Pathways and Logical Relationships

DNA Damage Response (DDR) Pathway

The double-strand breaks induced by this compound activate a complex DNA Damage Response (DDR) signaling cascade. This involves sensor proteins that recognize the DNA damage, transducer kinases that amplify the signal, and effector proteins that mediate cell cycle arrest and apoptosis.

dot

Caption: DNA Damage Response Pathway.

Experimental Workflow for Inhibitor Evaluation

The evaluation of a novel topoisomerase I inhibitor like this compound typically follows a structured workflow from enzymatic activity to cellular effects.

dot

Caption: Workflow for Inhibitor Evaluation.

Conclusion

This compound is a critical active metabolite of Topotecan that functions as a potent topoisomerase I inhibitor. Its mechanism of action, centered on the stabilization of the Top1-DNA cleavable complex, leads to catastrophic DNA damage and subsequent cell death in rapidly dividing cancer cells. While its potency is considered comparable to Topotecan, a more detailed quantitative comparison would be beneficial for a complete understanding of its pharmacological profile. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued investigation of this compound and other novel topoisomerase I inhibitors, which remain a cornerstone of modern cancer chemotherapy.

References

N-Desmethyl Topotecan: A Comprehensive Technical Review of its Pharmacokinetics and Metabolism

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and metabolism of N-Desmethyl Topotecan, the primary metabolite of the anticancer agent Topotecan. This document synthesizes available data from preclinical and clinical studies to serve as a valuable resource for professionals in the field of oncology drug development.

Introduction

Topotecan is a semi-synthetic analog of camptothecin and a potent inhibitor of topoisomerase I, a key enzyme involved in DNA replication and repair.[1] Its clinical utility is established in the treatment of various malignancies, including ovarian, small cell lung, and cervical cancers.[2] The metabolism of Topotecan is a critical determinant of its overall efficacy and toxicity profile. The primary metabolic pathway is N-demethylation, leading to the formation of this compound.[3][4] Understanding the pharmacokinetic and metabolic fate of this major metabolite is essential for optimizing Topotecan therapy and developing novel drug delivery strategies.

Physicochemical Properties and Formulations

Similar to its parent compound, this compound exists in a pH-dependent equilibrium between a pharmacologically active lactone form and an inactive carboxylate (hydroxy acid) form.[5] The closed lactone ring is favored in acidic conditions (pH < 4), while the open-ring carboxylate form predominates at physiological pH.[5][6] This equilibrium has significant implications for its biological activity and analytical quantification.

Pharmacokinetics of this compound

The pharmacokinetic profile of this compound has been characterized in human plasma following the administration of Topotecan.

Absorption and Distribution

As this compound is a metabolite, its appearance in the systemic circulation is dependent on the absorption and metabolism of the parent drug, Topotecan. Following intravenous administration of Topotecan, this compound is formed via hepatic metabolism.[3] The apparent volume of distribution of the metabolite has been reported.

Metabolism

This compound is the primary product of Topotecan's hepatic N-demethylation.[3] While this is a common metabolic pathway mediated by cytochrome P450 (CYP) enzymes for many xenobiotics, the specific CYP isoenzymes responsible for the N-demethylation of Topotecan are not definitively identified in the current literature. One source from a clinical pharmacology review states that Topotecan is not a substrate, inhibitor, or inducer of any CYP450 enzymes, which presents a contradiction that warrants further investigation.[7]

Elimination

This compound is eliminated from the body through both renal and fecal excretion.[4]

Quantitative Pharmacokinetic Parameters

The following table summarizes the available quantitative pharmacokinetic data for this compound in humans. It is important to note that a specific Cmax value has not been explicitly reported in the reviewed literature, although a linear relationship between the metabolite's Cmax and the administered dose of Topotecan has been suggested.

| Parameter | Value | Reference |

| Tmax (Time to Peak Plasma Concentration) | 47.6 min (range: 21-102 min) | [8] |

| t½ (Half-life) of Formation | 29.0 min (range: 5.6-99.5 min) | [8][9] |

| t½ (Half-life) of Elimination | 123.2 min (range: 32-265 min) | [8][9] |

| Apparent Volume of Distribution (Vd) | 15.3 L/m² (range: 1.9-64.5 L/m²) | [8] |

| Total Clearance (CL) | 0.4 L/min/m² (range: 0.17-1.57 L/min/m²) | [8] |

| Mean Metabolite:Parent AUC Ratio | ~3% | |

| Urinary Excretion (% of administered Topotecan dose) | ~3.1% | [4] |

| Fecal Excretion (% of administered Topotecan dose) | ~1.7% | [4] |

Experimental Protocols

The following section details the methodologies employed in key studies to elucidate the pharmacokinetics and metabolism of this compound.

Quantification of this compound in Biological Matrices

A sensitive and specific high-performance liquid chromatography (HPLC) method with fluorescence detection has been developed and validated for the simultaneous determination of Topotecan and this compound in human plasma, urine, and feces.[3][8]

Sample Preparation:

-

Plasma: Due to the instability of the lactone forms in plasma, immediate protein precipitation with ice-cold methanol is required.[6][8] To measure the total concentration (lactone + carboxylate), the methanolic extract is acidified to convert the carboxylate form to the lactone form.[8]

-

Urine: Samples are diluted with methanol.[8]

-

Feces: Samples are homogenized in distilled water and then extracted with an acetonitrile-ammonium acetate mixture.[8]

Chromatographic Conditions:

-

Column: Reversed-phase C18 column.[8]

-

Mobile Phase: A gradient mixture of methanol and an aqueous buffer.[3]

-

Detection: Fluorescence detection with excitation and emission wavelengths typically around 376 nm and 530 nm, respectively.[3]

In Vitro Metabolism Studies

Human liver microsomes are a standard in vitro model used to study the metabolism of drugs.[1][10] To identify the specific CYP enzymes responsible for N-demethylation, the following experimental workflow is typically employed:

-

Incubation: Topotecan is incubated with a panel of human liver microsomes or with specific recombinant human CYP enzymes.

-

Inhibition: Known inhibitors of specific CYP isoenzymes are co-incubated with Topotecan and human liver microsomes to observe any reduction in the formation of this compound.

-

Correlation Analysis: The rate of this compound formation in a panel of individual human liver microsomes is correlated with the activities of specific CYP marker substrates.

Visualizations

Metabolic Pathway of Topotecan

The following diagram illustrates the primary metabolic conversion of Topotecan to this compound.

Caption: Metabolic conversion of Topotecan.

Experimental Workflow for In Vitro Metabolism Studies

This diagram outlines a typical experimental workflow to identify the enzymes responsible for drug metabolism.

References

- 1. Role of human liver microsomes in in vitro metabolism of drugs-a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phase I and pharmacologic studies of topotecan in patients with impaired hepatic function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of plasma topotecan and its metabolite this compound as both lactone and total form by reversed-phase liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Pharmacodynamics and pharmacokinetics of oral topotecan in patients with advanced solid tumours and impaired renal function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Clinical pharmacokinetics of topotecan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. Pharmacokinetics and pharmacodynamics of topotecan administered daily for 5 days every 3 weeks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Desmethyl Topotecan: A Comprehensive Technical Guide on its Discovery, History, and Core Experimental Protocols

Abstract

N-Desmethyl Topotecan is the principal active metabolite of Topotecan, a semi-synthetic analog of camptothecin and a potent inhibitor of topoisomerase I, a critical enzyme in DNA replication and transcription. This technical guide provides an in-depth overview of the discovery, history, and key experimental methodologies associated with this compound. It is intended for researchers, scientists, and drug development professionals engaged in oncology research and the study of topoisomerase I inhibitors. The document details the metabolic origin of this compound, its pharmacokinetic profile, and methods for its quantification. Furthermore, it outlines the experimental protocols for assessing its biological activity, including cytotoxicity and topoisomerase I inhibition assays.

Discovery and History

The discovery of this compound is intrinsically linked to the clinical development and metabolic studies of its parent drug, Topotecan. Following the administration of Topotecan in preclinical and clinical settings, researchers observed the presence of a significant metabolite in plasma and urine samples.

Initial investigations utilizing high-performance liquid chromatography (HPLC) for the pharmacokinetic analysis of Topotecan consistently revealed an additional, slightly more polar peak eluting after the parent compound. This observation prompted further investigation to isolate and identify this unknown substance. Through the use of solid-phase extraction and subsequent purification by HPLC, sufficient quantities of the metabolite were isolated from human urine for structural elucidation.

Mass spectrometry, in conjunction with comparative analysis of HPLC retention times and fluorescence data against a synthetically prepared reference standard, definitively identified the metabolite as this compound. These studies confirmed that the primary metabolic pathway for Topotecan in humans is N-demethylation, a reaction catalyzed by hepatic microsomal enzymes. Subsequent research has established that the antitumor activity of this compound is comparable to that of Topotecan, making it a pharmacologically significant contributor to the overall therapeutic effect of Topotecan.

Quantitative Data

Pharmacokinetic Parameters

The pharmacokinetic profile of this compound has been characterized in human subjects following the administration of Topotecan. The formation and elimination of this metabolite are key aspects of the overall disposition of the parent drug.

| Parameter | Value | Species | Notes |

| Formation Half-Life (t½ formation) | 29.0 min (range: 5.6-99.5 min) | Human | Describes the rate of formation from Topotecan.[1] |

| Elimination Half-Life (t½ elimination) | 123.2 min (range: 32-265 min) | Human | Describes the rate of elimination of the metabolite.[1] |

Excretion Data

Mass balance studies have been conducted to determine the routes and extent of excretion of Topotecan and its metabolites. These studies provide quantitative data on the amount of this compound eliminated from the body.

| Excretion Route | Percentage of Administered Topotecan Dose | Form |

| Urinary Excretion | 3 ± 1% | This compound |

| Fecal Excretion | 1.7 ± 0.6% | This compound |

Experimental Protocols

Synthesis of this compound (Conceptual)

Topoisomerase I Inhibition Assay (DNA Relaxation Assay)

This assay determines the ability of a compound to inhibit the catalytic activity of topoisomerase I, which relaxes supercoiled DNA.

Materials:

-

Human Topoisomerase I enzyme

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topoisomerase I Assay Buffer (e.g., 500 mM Tris-HCl pH 7.5, 1 M KCl, 50 mM MgCl₂, 5 mM DTT, 5 mM EDTA)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

-

Agarose

-

1x TAE Buffer (40 mM Tris-acetate, 1 mM EDTA)

-

Ethidium Bromide or other DNA stain

-

UV transilluminator and gel documentation system

Protocol:

-

Prepare a 1% agarose gel in 1x TAE buffer.

-

On ice, prepare the reaction mixtures in microcentrifuge tubes. For each reaction, combine:

-

2 µL of 10x Topoisomerase I Assay Buffer

-

1 µL of supercoiled DNA (e.g., 0.5 µg/µL)

-

Varying concentrations of this compound (and a vehicle control)

-

Purified Human Topoisomerase I (the amount required to just fully relax the DNA should be predetermined in a titration experiment)

-

Nuclease-free water to a final volume of 20 µL.

-

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reaction by adding 5 µL of Stop Solution/Loading Dye.

-

Load the samples onto the agarose gel.

-

Perform electrophoresis at a constant voltage (e.g., 80-100 V) until the dye front has migrated an adequate distance.

-

Stain the gel with ethidium bromide (or a safer alternative) and visualize the DNA bands under UV light.

-

Analyze the results: Supercoiled DNA migrates faster than relaxed DNA. Inhibition of topoisomerase I activity will result in a greater proportion of supercoiled DNA compared to the control reaction with no inhibitor.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell line of interest (e.g., HT-29, A549)

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the various concentrations of this compound to the respective wells. Include a vehicle control.

-

Incubate the plate for a specified exposure time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each drug concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the drug that inhibits 50% of cell growth).

Visualizations

Signaling Pathway

Experimental Workflow: Cytotoxicity Assay

References

N-Desmethyl Topotecan: An In-Depth Technical Guide on its Role in Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Desmethyl Topotecan is the primary active metabolite of Topotecan, a semi-synthetic analog of the natural compound camptothecin, which is a potent inhibitor of topoisomerase I.[1][2] This guide provides a comprehensive technical overview of this compound, focusing on its mechanism of action, available preclinical and clinical data, and detailed experimental protocols relevant to its study. While much of the existing research focuses on the parent drug, Topotecan, this document synthesizes the available information to elucidate the role and potential of its N-desmethylated metabolite in cancer therapy. The primary mechanism of action for this class of compounds is the stabilization of the topoisomerase I-DNA covalent complex, which leads to DNA damage and ultimately, apoptotic cell death in rapidly dividing cancer cells.[3][4] This guide aims to serve as a critical resource for researchers and professionals involved in the development of novel cancer therapeutics.

Mechanism of Action: Inhibition of Topoisomerase I

This compound, like its parent compound Topotecan, exerts its cytotoxic effects by targeting the nuclear enzyme DNA topoisomerase I (Top1).[1] Topoisomerase I plays a crucial role in DNA replication, transcription, and repair by relieving torsional strain in the DNA double helix through the creation of transient single-strand breaks.[5]

The catalytic cycle of Top1 involves the following steps:

-

Non-covalent binding to DNA: Top1 binds to the DNA duplex.

-

DNA cleavage: The enzyme cleaves one of the DNA strands, forming a covalent intermediate known as the "cleavage complex," where a tyrosine residue in the enzyme's active site is linked to the 3'-phosphate end of the broken DNA strand.

-

Strand passage or rotation: The intact DNA strand passes through the break, or the DNA rotates around the intact strand to relieve supercoiling.

-

DNA religation: The enzyme re-ligates the cleaved DNA strand, completing the catalytic cycle and dissociating from the DNA.

This compound intervenes in this process by binding to the Top1-DNA cleavage complex. This binding stabilizes the complex, preventing the religation of the DNA strand.[3] The trapped cleavage complex becomes a cytotoxic lesion when it is encountered by the DNA replication machinery during the S-phase of the cell cycle. The collision of a replication fork with the stabilized complex leads to the conversion of the single-strand break into a lethal double-strand break.[3] As mammalian cells have limited capacity to repair these double-strand breaks, their accumulation triggers downstream signaling pathways that lead to cell cycle arrest and apoptosis.[6][7]

Downstream Signaling Pathways

The induction of DNA double-strand breaks by this compound activates a cascade of intracellular signaling pathways, primarily the DNA Damage Response (DDR). This response orchestrates cell cycle arrest to allow time for DNA repair, and if the damage is irreparable, it initiates programmed cell death (apoptosis).

DNA Damage Response and Cell Cycle Arrest

The presence of double-strand breaks is sensed by proteins such as the MRE11-RAD50-NBS1 (MRN) complex, which in turn activates the ATM (Ataxia Telangiectasia Mutated) kinase. ATM phosphorylates a number of downstream targets, including the checkpoint kinase CHK2 and the tumor suppressor protein p53.